molecular formula C12H10BrClO2 B1175398 5-Chloroindole CAS No. 17433-32-1

5-Chloroindole

Cat. No.: B1175398
CAS No.: 17433-32-1
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Description

Significance of Halogenated Indoles in Advanced Organic Chemistry

Halogenated indoles hold substantial significance in advanced organic chemistry due to the versatile reactivity conferred by the halogen substituent. The halogen atom can participate in various chemical transformations, including nucleophilic substitution, cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings), and electrophilic aromatic substitution at other positions of the indole (B1671886) ring. organic-chemistry.org These reactions allow for the facile introduction of diverse functional groups, enabling the synthesis of complex molecular architectures. organic-chemistry.orgmdpi.com The regioselectivity of halogenation can be controlled by reaction conditions and the presence of directing groups. organic-chemistry.orgrsc.org For instance, methods have been developed for selective C-2 or C-3 halogenation of indoles. organic-chemistry.orgrsc.org

The 5-Chloroindole (B142107) Moiety as a Pharmacophore and Synthetic Building Block

The this compound moiety functions effectively as both a pharmacophore and a synthetic building block. As a pharmacophore, the this compound structure is present in numerous biologically active molecules, suggesting its importance for interaction with biological targets. nih.gov The chlorine atom at the 5-position can influence lipophilicity, electronic properties, and hydrogen bonding capabilities, all of which are critical factors in drug-receptor interactions. nih.gov

In medicinal chemistry, this compound derivatives have been explored for various therapeutic applications. chemimpex.com For example, this compound has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor, a ligand-gated ion channel involved in fast synaptic neurotransmission. researchgate.netnih.govbham.ac.uk This modulation can influence the receptor's activity and may offer potential for developing novel therapeutic drugs targeting this receptor. researchgate.netnih.gov

Beyond its role as a pharmacophore, this compound is a versatile synthetic building block. It is utilized in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.comsunlight-adi.com Its reactivity allows for functionalization at different positions of the indole ring or the nitrogen atom, leading to the creation of diverse indole-based compounds. ontosight.aimdpi.com For instance, this compound has been used in the synthesis of neurologically active compounds, such as atypical antipsychotic agents. chemdad.comchemicalbook.com It has also been employed in the synthesis of compounds like 5-chloro-3-indole-N,N-dimethylglyoxalamide and 5-chloro-N,N-dimethyltryptamine. chemicalbook.commedchemexpress.com The compound can also undergo electropolymerization to form redox-active films. chemdad.comchemicalbook.comsigmaaldrich.com

Evolution of Research Perspectives on this compound

Research on this compound has evolved significantly over time, moving from basic synthesis and characterization to exploring its diverse applications in various fields. Early research likely focused on developing efficient synthetic routes to access this compound and understanding its fundamental chemical properties. researchgate.netgoogle.com

More recent research has delved into its biological activities and its utility as a key intermediate in the synthesis of complex molecules with desired properties. The identification of this compound as a positive allosteric modulator of the 5-HT₃ receptor exemplifies the shift towards investigating its specific pharmacological effects. researchgate.netnih.govbham.ac.uk Furthermore, studies exploring the antibacterial and antibiofilm activities of chloroindoles, including this compound, against pathogens like Vibrio parahaemolyticus and uropathogenic Escherichia coli, highlight its potential in combating microbial infections. frontiersin.orgresearchgate.netnih.gov

The use of this compound in the synthesis of various drug candidates and agrochemicals reflects its established value as a versatile building block in organic synthesis. chemimpex.comsunlight-adi.com The ongoing research into the synthesis of substituted this compound derivatives for specific applications demonstrates the continued evolution of research perspectives, focusing on tailoring the properties of the indole scaffold through strategic functionalization. ontosight.aimdpi.com Research has also explored its potential in materials science, such as its electropolymerization. chemdad.comchemicalbook.comsigmaaldrich.com Additionally, studies on chlorinated auxins, such as 4-chloroindole-3-acetic acid, indicate a broader interest in the biological roles of chlorinated indoles, which can inform research on this compound derivatives. nih.govtandfonline.com

The physical and chemical properties of this compound are well-documented, providing a foundation for its use in research.

PropertyValueSource
CAS Number17422-32-1 chemimpex.comsunlight-adi.comchemdad.comchemicalbook.comchemsrc.com
Molecular FormulaC₈H₆ClN chemimpex.comchemdad.comchemsrc.com
Molecular Weight151.59 g/mol chemimpex.comchemdad.comchemsrc.com
Melting Point69-71 °C chemdad.comchemicalbook.comsigmaaldrich.comchemsrc.com
Boiling Point293.0 ± 13.0 °C at 760 mmHg chemsrc.com
SolubilitySoluble in alcohol, partially soluble in water sunlight-adi.comchemdad.com
AppearanceWhite to slightly greyish-green crystalline powder chemdad.comchemicalbook.com

This table summarizes some key properties of this compound based on the search results. chemimpex.comsunlight-adi.comchemdad.comchemicalbook.comsigmaaldrich.comchemsrc.com

Further detailed research findings related to its biological activities and synthetic applications are continuously emerging, underscoring the enduring importance of this compound in contemporary chemical and biological research.

Properties

CAS No.

17433-32-1

Molecular Formula

C12H10BrClO2

Origin of Product

United States

Synthetic Methodologies for 5 Chloroindole and Its Derivatives

Established Synthetic Routes for 5-Chloroindole (B142107)

Traditional approaches to synthesizing this compound include electrophilic substitution, halogen-halogen exchange, and condensation reactions.

Electrophilic Substitution Protocols

Electrophilic substitution is a fundamental method for introducing functional groups onto aromatic rings, including the indole (B1671886) scaffold. While direct chlorination of indole can lead to substitution at various positions, including the highly reactive C3 position, specific protocols involving electrophilic substitution on substituted indole precursors or indolines can be employed to favor chlorination at the C5 position. One approach involves the nitration followed by chlorination of indole precursors. Another method for preparing 5- and 6-chloro- and -fluoro-indoles is based on the nitration of indoline. google.com

Halogen-Halogen Exchange Reactions from Bromoindole Precursors

Halogen-halogen exchange offers a strategy to synthesize this compound starting from readily available 5-bromoindole (B119039). A large-scale and commercially feasible synthesis of this compound and its 3-substituted analogues has been described via a halogen-halogen exchange reaction from 5-bromoindole and its derivatives. researchgate.netresearchgate.net This method utilizes cuprous chloride and a dipolar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) in a one-pot reaction, yielding the desired products in good yields. researchgate.netresearchgate.netkoreascience.kr

Synthesis via 3-Chlorobenzaldehyde (B42229) Condensation

The indole ring system can be constructed through various condensation reactions. One method for synthesizing this compound involves the reaction of 3-chlorobenzaldehyde with an appropriate nitrogen source under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. While the search results mention the use of 3-chlorobenzaldehyde in condensation reactions, specific detailed protocols leading directly to this compound were not extensively detailed in the provided snippets. However, similar condensation reactions are known in indole synthesis. For example, condensation reactions involving substituted benzaldehydes have been explored in the synthesis of other cyclic compounds. derpharmachemica.comresearchgate.net

Advanced Synthetic Strategies and Process Optimization

Beyond established routes, advanced strategies focus on improving efficiency, yield, and selectivity, including the development of catalytic methods and optimization of reaction conditions.

Optimization of Ullmann Reaction Conditions for N-Substitution

The Ullmann reaction, a copper-catalyzed coupling between aryl halides and nucleophiles, is a significant method for forming carbon-nitrogen bonds, including the N-substitution of indoles. scispace.comorganic-chemistry.orgacs.org Optimization of Ullmann reaction conditions is crucial for the efficient synthesis of N-substituted this compound derivatives. For instance, 5-chloro-1-(4-fluorophenyl)-indole, a key intermediate in the synthesis of sertindole, can be synthesized from 4-fluoro-bromobenzene and this compound via an Ullmann reaction. scite.airesearchgate.net Optimization of this step involved using purified this compound, a suitable catalyst, and an appropriate solvent to improve yield and reproducibility. scite.airesearchgate.net Ionic liquids have also been explored as suitable solvents for the N-alkylation step in the synthesis of sertindole, leading to a robust production process. researchgate.net

Large-Scale and Commercially Feasible Synthesis Approaches

The large-scale and commercially feasible synthesis of this compound and its derivatives is a critical area of research due to their importance as intermediates in the pharmaceutical and chemical industries. Several methods have been explored and optimized for industrial production, focusing on factors such as yield, purity, cost-effectiveness, and environmental impact.

One approach for the large-scale synthesis of this compound involves a halogen-halogen exchange reaction starting from 5-bromoindole. researchgate.netresearchgate.netdbpia.co.kr This one-pot method utilizes cuprous chloride and a dipolar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to achieve good yields. researchgate.netresearchgate.netdbpia.co.kr This method is considered commercially feasible due to the relatively cheap and available starting material (5-bromoindole) and reagents. researchgate.netdbpia.co.kr

Research has investigated the influence of different solvents and reaction times on the yield of this halogen exchange reaction. A study compared solvents including dimethylformamide (DMF), NMP, dimethylacetamide (DMA), dimethyl sulfoxide (B87167) (DMSO), and hexamethylphosphoramide (B148902) (HMPA). The results indicated that NMP was the superior solvent, providing the highest yields. researchgate.net

The following table summarizes the results of the solvent screening:

S. No.SolventTime (h)Isolated Yield (%)
1DMF657
2DMF1263
3NMP1276
4NMP1585
5DMA1543
6DMSO1547
7HMPA1559

*Data extracted from ResearchGate researchgate.net. Temperatures represent the best average with respect to yields obtained.

This halogen exchange method has also been successfully applied to the synthesis of 3-substituted this compound analogues, demonstrating its versatility for producing various derivatives on a large scale. researchgate.netresearchgate.netdbpia.co.kr

Another commercially relevant route for the preparation of this compound involves a multi-step process starting from indoline. google.comgoogle.com This method includes the acylation of indoline, followed by chlorination of the resulting 1-acyl-indoline, saponification to yield 5-chloroindoline (B1581159), and finally, dehydrogenation of 5-chloroindoline to form this compound. google.comgoogle.com Early methods for the dehydrogenation step using chloranil (B122849) were found to be uneconomical for technical synthesis due to the high cost of the reagent. google.com Improved processes have been developed utilizing aromatic nitro compounds in the presence of a finely powdered ruthenium catalyst for the dehydrogenation of 5-chloroindoline, achieving excellent yields. google.comgoogle.com This patented process highlights the importance of the catalyst and reaction conditions for achieving efficient large-scale production. google.com

Industrial production often employs optimized reaction conditions to maximize yield and purity, and techniques such as continuous flow reactors and advanced purification methods are utilized to ensure efficient production of high-quality this compound. The scalability of synthetic routes is a key consideration for industrial applications. researchgate.net

For the synthesis of this compound derivatives, such as 5-chloro-1-(4-fluorophenyl)-indole, a key intermediate in the synthesis of sertindole, the Ullmann reaction has been employed on a kilo-scale. researchgate.netscite.aiscientific.net Optimization of the catalyst and solvent in this Ullmann arylation step was crucial to improve yield and reproducibility for large-scale synthesis. researchgate.netscite.aiscientific.net This demonstrates that even established reactions require significant process optimization for commercially viable production.

The development of practical, safe, and scalable methods for the large-scale preparation of indoles, including halogenated derivatives like this compound, is of critical interest for both industrial and academic researchers. researchgate.net

Chemical Reactivity and Functionalization of the 5 Chloroindole Scaffold

Electrophilic and Nucleophilic Substitution Reactions

The indole (B1671886) ring system is known to undergo electrophilic substitution, primarily at the C3 position due to its electron-rich nature. In 5-chloroindole (B142107), the chlorine atom at C5, being electron-withdrawing, deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. However, electrophilic substitution can still occur, typically favoring the C3 position. Computational studies, such as Hirshfeld charge analysis, can help quantify the electronic effects of the chloro substituent and predict the regioselectivity of electrophilic reactions .

Nucleophilic substitution reactions can also be carried out on this compound. The chlorine atom at the C5 position can participate in nucleophilic aromatic substitution (SNAr) under appropriate conditions. For instance, reaction with nucleophiles like piperidine (B6355638) in acetonitrile (B52724) at elevated temperatures (e.g., 80°C) can lead to the substitution of the chlorine atom, yielding 5-piperidin-1-yl derivatives . Other nucleophiles like morpholine (B109124) and ammonia (B1221849) have also been shown to react, albeit potentially requiring different conditions and yielding varying product yields .

NucleophileSolventTemperature (°C)Reaction Time (h)Product Yield (%)
PiperidineAcetonitrile80482
MorpholineDMF100675
AmmoniaEthanol (B145695)60865

This table illustrates examples of nucleophilic substitution reactions at the C5 position of this compound .

Oxidation and Reduction Pathways

The indole ring of this compound can undergo oxidation reactions. For example, oxidation with potassium permanganate (B83412) under acidic conditions can lead to the formation of oxindole (B195798) derivatives . The specific oxidation products can vary depending on the reaction conditions and the oxidizing agent used.

Reduction reactions can also be applied to this compound, potentially affecting the indole ring or specific functional groups that may be introduced through derivatization. For instance, reduction of a carbonyl group at the C3 position of a this compound-2-carboxylate derivative using triethylsilane has been reported as a step in the synthesis of C3 alkylated analogues nih.govacs.org. The reduction of 5-chloroindoline (B1581159) to this compound can be achieved through dehydrogenation using oxidizing agents like nitrobenzene (B124822) in the presence of noble metal catalysts such as ruthenium halides at elevated temperatures google.com. However, applying similar dehydrogenation methods to 5-chloroindoline to obtain this compound can be challenging, sometimes leading to the cleavage of both hydrogen and chlorine and resulting in undefined residues google.com.

Derivatization Strategies for Novel this compound Analogues

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of novel analogues through various derivatization strategies. These modifications aim to introduce new functional groups or structural motifs to modulate the physical, chemical, and biological properties of the resulting compounds.

Formation of Hydrazide and Hydrazone Derivatives

Hydrazide and hydrazone derivatives of this compound have been synthesized, often starting from This compound-3-carboxaldehyde (B1630656). The reaction of this compound-3-carboxaldehyde with phenyl hydrazine (B178648) or its derivatives in ethanol, typically in the presence of a catalyst like sodium acetate (B1210297) and heating, yields 5-chloro-1H-indole-3-carboxaldehyde phenylhydrazones tandfonline.combrieflands.comnih.govnih.govresearchgate.netmolaid.com. The yields of these reactions can vary depending on the specific hydrazine derivative used tandfonline.com. For example, the reaction with (2,5-difluorophenyl)hydrazine yielded the corresponding hydrazone in 10.4% yield, while the reaction with (2-chlorophenyl)hydrazine (B82148) provided a 62.3% yield tandfonline.com.

Hydrazone derivatives can also be prepared from the reaction of hydrazides with this compound-3-carboxaldehyde. For instance, isonicotinic hydrazide and anisic acid hydrazide have been reacted with this compound-3-carboxaldehyde in ethanol to synthesize the corresponding hydrazones tandfonline.com. N,N'-bis-(5-chloro-1H-indole-3-ylmethylene)hydrazine was synthesized using hydrazine hydrate (B1144303) with this compound-3-carboxaldehyde in ethanol tandfonline.com.

Characterization of these hydrazone derivatives is typically performed using spectroscopic techniques such as 1H NMR, 13C NMR, ESI mass spectrometry, and FT-IR spectroscopy tandfonline.com.

Starting MaterialHydrazine/Hydrazide DerivativeSolventCatalystConditionsProduct TypeRepresentative Yield (%)
This compound-3-carboxaldehydePhenyl hydrazine derivativesEtOHCH3COONaHeatingHydrazone10-92
This compound-3-carboxaldehydeIsonicotinic hydrazideEtOHNone specifiedHeatingHydrazoneNot specified
This compound-3-carboxaldehydeAnisic acid hydrazideEtOHNone specifiedHeatingHydrazoneNot specified
This compound-3-carboxaldehydeHydrazine hydrateEtOHNone specifiedHeatingHydrazoneNot specified

This table summarizes the synthesis of this compound hydrazone derivatives tandfonline.combrieflands.comnih.govnih.govresearchgate.netmolaid.com.

Synthesis of this compound-2-carboxamide Analogues

This compound-2-carboxamide analogues are an important class of derivatives that have been synthesized and investigated for various biological activities. A common synthetic route involves starting from this compound-2-carboxylic acid or its esters, such as ethyl this compound-2-carboxylate nih.govacs.orgontosight.airsc.org.

One approach to synthesize this compound-2-carboxamides involves the coupling of this compound-2-carboxylic acid with appropriate amines nih.govacs.orgrsc.org. This coupling reaction can be facilitated by coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent like anhydrous DMF nih.govacs.org. The reaction is typically stirred at room temperature for several hours nih.govacs.org.

Another strategy involves the functionalization of ethyl this compound-2-carboxylate. Friedel-Crafts acylation at the C3 position catalyzed by aluminum chloride can introduce acyl substituents nih.govacs.org. The resulting 3-acyl-5-chloroindole-2-carboxylates can then undergo reduction of the carbonyl group, for example, with triethylsilane, to yield C3 alkylated this compound-2-carboxylates nih.govacs.org. Subsequent hydrolysis of the ester group under basic conditions provides the corresponding this compound-2-carboxylic acids, which can then be coupled with amines to form the carboxamide derivatives nih.govacs.org.

Specific examples of synthesized this compound-2-carboxamide analogues include 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide and 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, which have been evaluated for their activity as allosteric modulators of the cannabinoid receptor 1 (CB1) nih.govacs.org.

Starting MaterialReagents/ConditionsProduct Type
This compound-2-carboxylic acidAmine, BOP, DIPEA, DMF, rtThis compound-2-carboxamide
Ethyl this compound-2-carboxylateAcyl chloride, AlCl3, 1,2-dichloroethane, reflux3-Acyl-5-chloroindole-2-carboxylate
3-Acyl-5-chloroindole-2-carboxylate(Et)3SiH, CF3COOH, 0°C-rtC3 Alkylated this compound-2-carboxylate
C3 Alkylated this compound-2-carboxylate3N NaOH, EtOH, refluxThis compound-2-carboxylic acid
This compound-2-carboxylic acidAmine, BOP, DIPEA, DMF, rtThis compound-2-carboxamide

This table outlines general synthetic routes to this compound-2-carboxamide analogues nih.govacs.org.

Functionalization for Pyrrolo[3,4-b]indol-3-one Derivatives

Functionalization of the this compound scaffold can also lead to the synthesis of more complex polycyclic systems, such as pyrrolo[3,4-b]indol-3-one derivatives. These compounds feature a fused pyrrolo ring system onto the indole core.

One synthetic approach to pyrrolo[3,4-b]indol-3-ones involves starting from 5-chloro-3-formyl indole-2-carboxylate (B1230498) mdpi.comresearchgate.net. This intermediate can be reacted with amines through a reductive amination process involving reflux in ethanol followed by reduction of the intermediate imine with NaBH4 mdpi.comresearchgate.net. This yields secondary amines, which can then be subjected to saponification to afford carboxylic acids mdpi.comresearchgate.net. Cyclization of these carboxylic acids can then lead to the formation of the pyrrolo[3,4-b]indol-3-one ring system mdpi.comresearchgate.net. The cyclization step can be achieved by treating the carboxylic acid with a coupling reagent like BOP and a base like DIPEA in DMF mdpi.comresearchgate.net.

Specific pyrrolo[3,4-b]indol-3-one derivatives synthesized from this compound precursors have been reported, such as 7-chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one mdpi.com. The synthesis of these compounds involves a sequence of reactions starting from a functionalized this compound derivative, building the pyrrolo ring through cyclization.

Starting MaterialReagents/ConditionsProduct Type
5-chloro-3-formyl indole-2-carboxylateAmine, EtOH, reflux then NaBH4Secondary Amine
Secondary AmineLiOH, THF/H2O, 40°CCarboxylic Acid
Carboxylic AcidBOP, DIPEA, DMF, rtPyrrolo[3,4-b]indol-3-one

This table outlines a general synthetic route to pyrrolo[3,4-b]indol-3-one derivatives from a this compound precursor mdpi.comresearchgate.net.

Theoretical and Computational Investigations of 5 Chloroindole

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively used to investigate the electronic properties of molecules like 5-chloroindole (B142107). These calculations can determine key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as molecular orbital densities. researchgate.net The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting capability. The energy gap between the HOMO and LUMO provides insights into the molecule's reactivity and stability. Computational studies have been employed to analyze the electronic effects of substituents, such as the chlorine atom in this compound, on the indole (B1671886) ring's aromaticity and reactivity.

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational technique used to visualize the charge distribution within a molecule. youtube.com MEP maps illustrate variably charged regions, providing insights into how a molecule might interact with other charged or polar species. youtube.commdpi.com Regions of negative potential (often depicted in red) indicate areas with excess electron density, which are likely sites for electrophilic attack or interaction with positive charges. researchgate.net Conversely, regions of positive potential (often depicted in blue) represent electron-deficient areas, prone to nucleophilic attack or interaction with negative charges. researchgate.net Analyzing the MEP surface of this compound can reveal the distribution of electron density across the indole ring and the influence of the electronegative chlorine atom on this distribution, aiding in the prediction of preferred sites for chemical reactions and intermolecular interactions. avogadro.cc

Molecular Docking Studies and Binding Interaction Predictions

Molecular docking studies are computational techniques used to predict the preferred orientation and binding affinity of a molecule (ligand) to a specific target (e.g., a protein or enzyme). nih.gov These studies are particularly useful in the context of drug discovery and understanding the mechanism of action of bioactive compounds. For this compound and its derivatives, molecular docking has been employed to explore interactions with various biological targets. For instance, studies have analyzed the binding patterns of this compound derivatives within the active sites of enzymes like COX and 5-LOX, suggesting that the this compound structure can interact with specific pockets in these enzymes. sci-hub.ru Molecular docking has also been used to investigate the binding affinity of indole compounds, including those structurally related to this compound, with targets such as JAK. dntb.gov.ua These studies often identify key amino acid residues involved in interactions, such as hydrogen bonds and hydrophobic contacts, which contribute to the binding affinity and potential biological effects. sci-hub.ru

Reaction Mechanism Elucidation Through Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, computational chemistry can map out reaction pathways and determine activation energies. gla.ac.uk This provides detailed insights into how reactions proceed at a molecular level. For example, DFT methods have been used to study the molecular mechanism of reactions involving chloroindoles, such as the domino reaction between N-methyl-3-chloroindole and methyl coumalate. rsc.org These studies can characterize the nature of transition states, analyze the electron redistribution during the reaction using tools like Electron Localization Function (ELF) topological analysis, and assess the reactivity of the involved species using DFT reactivity indices. rsc.org Such computational investigations help in understanding why certain reaction pathways are favored and can guide the design of new synthetic strategies.

Molecular and Cellular Biological Activity of 5 Chloroindole

Modulation of Receptor Functionality

5-Chloroindole (B142107) exhibits a notable ability to modulate the function of specific receptors, acting through both allosteric and direct binding mechanisms. These interactions can significantly alter receptor and neuronal responses to primary ligands.

Allosteric Modulation of 5-HT₃ Receptors

This compound has been identified as a potent positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor. nih.govlongdom.org The 5-HT₃ receptor is a ligand-gated ion channel, and its modulation can influence various physiological processes. nih.govbioassaysys.com

Studies conducted using HEK293 cells stably expressing the human 5-HT₃A receptor demonstrated that this compound, at concentrations between 1 and 100 μM, potentiates the responses induced by the natural agonist serotonin (B10506) (5-HT) and particularly enhances the effects of partial agonists. nih.gov This potentiation was observed through measurements of intracellular calcium increases and single-cell electrophysiological recordings. nih.govlongdom.org The effect of this compound was also confirmed on native mouse 5-HT₃ receptors. nih.gov

Radioligand binding studies have shown that this compound causes a modest, approximately twofold, increase in the apparent affinity of 5-HT for the human 5-HT₃A receptor. nih.gov Notably, it does not affect the binding affinity of the antagonist tropisetron (B1223216). nih.gov Furthermore, this compound has been observed to reactivate 5-HT₃ receptors that have been desensitized. nih.gov This activity identifies this compound as a relatively potent and selective PAM of the 5-HT₃ receptor, distinguishing it from lower-affinity modulators. nih.govlongdom.org

Table 1: Effects of this compound on 5-HT₃A Receptor Function
ParameterObservationMethodologyReference
Receptor ResponsePotentiated agonist and partial agonist-induced responsesIntracellular Calcium Assay, Electrophysiology nih.gov
Agonist Affinity~2-fold increase in apparent affinity for 5-HTRadioligand Binding Study nih.gov
Antagonist AffinityNo effect on tropisetron affinityRadioligand Binding Study nih.gov
DesensitizationAble to reactivate desensitized receptorsElectrophysiology nih.gov

Allosteric Modulation of CB2 Cannabinoid Receptors

Based on the available search results, there is no information regarding the allosteric modulation of CB2 cannabinoid receptors by the compound this compound.

Direct Binding and Activation of Nuclear Receptor Nurr1

This compound has been shown to directly bind to and activate the Nuclear Receptor Related 1 protein (Nurr1, also known as NR4A2). mdpi.comresearchgate.netnih.gov Nurr1 is a transcription factor crucial for the development and maintenance of dopamine-producing neurons. mdpi.comresearchgate.net

As a stable analog of the unstable dopamine (B1211576) metabolite 5,6-dihydroxyindole (B162784) (DHI), this compound was investigated for its interaction with Nurr1. mdpi.comresearchgate.net Studies confirmed that this compound binds directly to the ligand-binding domain (LBD) of Nurr1 with a micromolar affinity (KD of 15.0 ± 1.2 μM). researchgate.netmdpi.com This direct interaction stimulates the transcriptional activity of Nurr1. researchgate.netresearchgate.net

The activation of Nurr1 by this compound leads to the increased transcription of genes involved in dopamine synthesis and packaging, such as tyrosine hydroxylase (Th) and vesicular monoamine transporter 2 (Vmat2). researchgate.netresearchgate.net This stimulatory effect was observed in MN9D cells, a dopaminergic cell line. researchgate.netmdpi.com The activity of this compound on Nurr1 was further confirmed in luciferase reporter assays, demonstrating its role as a direct agonist of this nuclear receptor. researchgate.netmdpi.com

Table 2: Interaction of this compound with Nuclear Receptor Nurr1
ParameterFindingMethodologyReference
BindingDirectly binds to the Nurr1 Ligand Binding DomainMicroscale Thermophoresis (MST) researchgate.netresearchgate.net
Binding Affinity (KD)15.0 ± 1.2 μMMST researchgate.netmdpi.com
Functional ActivityStimulates Nurr1 transcriptional activityLuciferase Reporter Assays researchgate.netmdpi.com
Downstream EffectUpregulates expression of Th and Vmat2 genesqPCR in MN9D cells researchgate.netresearchgate.net

Enzymatic Inhibition and Pathway Modulation

While direct enzymatic inhibition by this compound is not extensively documented, research into its derivatives has revealed significant activity in modulating key signaling pathways implicated in cell proliferation.

Inhibition of EGFR and BRAF Pathways

Research has focused on the development of derivatives of this compound as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways, which are often over-activated in various cancers. mdpi.comresearchgate.net

Specifically, novel series of 5-chloro-indole-2-carboxylate and 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives have been synthesized and evaluated. nih.govmdpi.com Certain 5-chloro-indole-2-carboxylate derivatives displayed significant inhibitory activity against both EGFR and the BRAFV600E mutant. mdpi.com For instance, compounds from one series were tested for EGFR inhibition, yielding IC₅₀ values ranging from 68 nM to 89 nM. mdpi.comresearchgate.net The same set of compounds also inhibited BRAFV600E with IC₅₀ values between 35 nM and 67 nM. mdpi.com These findings highlight the potential of the this compound scaffold for developing targeted inhibitors of these oncogenic pathways. mdpi.comresearchgate.net

General Enzyme and Receptor Modulatory Effects

Beyond its primary documented activities, the selectivity of this compound has been noted. In the context of its modulation of 5-HT₃ receptors, it was observed that this compound did not alter the responses of human nicotinic α7 receptors, indicating a degree of selectivity in its action on ligand-gated ion channels. nih.gov

Structure Activity Relationship Sar Studies of 5 Chloroindole Analogues

Impact of Halogenation Position on Biological Activity

The position of a halogen atom, such as chlorine, on the indole (B1671886) ring is a critical determinant of a compound's biological activity. The presence of halogen substituents can significantly alter the physicochemical properties of the molecule, including its lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with target receptors. researchgate.netnih.gov

Research on synthetic cannabinoids provides a clear example of this principle. In a study involving chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, the position of the chlorine atom on the indole core led to significant differences in binding affinity for the human cannabinoid receptor 1 (hCB1). mdpi.com Specifically, chlorination at the 4 and 5 positions of the indole ring was found to reduce the binding affinity compared to the non-chlorinated parent compound. mdpi.comunibo.itresearchgate.net Conversely, analogues chlorinated at the 2, 6, and 7 positions largely retained their binding affinity, showing that these positions are more tolerant of substitution without compromising interaction with the hCB1 receptor. mdpi.comunibo.itresearchgate.net

This variation highlights that the indole C5 position is a sensitive region where substitution can negatively impact receptor binding, at least in the context of this particular class of compounds. The approximately 16-fold difference in affinity between the most and least active chlorinated compounds underscores the importance of the halogenation site. mdpi.com

Similarly, in the context of anticancer agents, the introduction of halogen derivatives (F, Cl, Br) at the C5 or C7 position of the indole scaffold has been shown to affect cytotoxicity. mdpi.com For certain indole derivatives designed as multi-target agents for Alzheimer's disease, the placement of a carbamate (B1207046) or urea (B33335) moiety at the 5 or 6 position of the indole ring also influenced inhibitory activities on key enzymes. nih.gov

These findings collectively demonstrate that the position of a substituent, particularly a halogen, is not arbitrary. The specific location of the chloro group on the 5-position of the indole ring imparts a distinct pharmacological profile that differs from analogues where the chlorine is located at other positions.

Table 1: hCB1 Receptor Binding Affinities of MDMB-CHMICA and its Chloroindole Analogues

Compound Position of Chlorine Ki (nM)
MDMB-CHMICA - 0.45
2-Cl-MDMB-CHMICA 2 0.58
4-Cl-MDMB-CHMICA 4 7.3
5-Cl-MDMB-CHMICA 5 9.8
6-Cl-MDMB-CHMICA 6 0.96
7-Cl-MDMB-CHMICA 7 0.77

Data sourced from a study on synthetic cannabinoid analogues. A higher Ki value indicates lower binding affinity. mdpi.com

Stereochemical Influences on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining how a compound interacts with its biological target. researchgate.net The specific spatial orientation of functional groups can significantly affect binding affinity and efficacy, as biological macromolecules like receptors and enzymes are themselves chiral and often exhibit a high degree of stereoselectivity. researchgate.netbeilstein-journals.org

For indole derivatives, stereochemical factors are crucial. The pyrrolidine (B122466) ring, a common feature in many bioactive compounds, can adopt different conformations (e.g., pseudoaxial or pseudoequatorial), and the substitution pattern influences this conformational preference. beilstein-journals.org The introduction of substituents, such as in 5-chloroindole (B142107) analogues, can create chiral centers, leading to the existence of enantiomers or diastereomers. These stereoisomers can exhibit markedly different biological activities.

For example, in the development of 5-chloro-indole-2-carboxylate derivatives as potential anticancer agents, the stereochemistry of substituents on a side chain was shown to be important for molecular interactions. mdpi.com Molecular docking studies revealed that different stereoisomers adopted distinct conformations within the active site of target proteins like BRAFV600E. The precise orientation of moieties, such as a pyrrolidin-1-yl group, allowed for specific hydrogen bond and pi-H interactions with amino acid residues like Cys532, which would not be possible with a different stereoisomer. mdpi.com

These examples underscore that a comprehensive understanding of a molecule's activity cannot be achieved without considering its stereochemical properties. The spatial arrangement of the chloro-substituted indole core and its associated side chains dictates the precise nature of the interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govej-chem.org By analyzing various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netresearchgate.net

For indole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their biological effects. These models can help elucidate the role of specific substitutions on the indole ring, including the chloro group at the C-5 position. For instance, QSAR analyses performed on various series of indole-based compounds have highlighted the importance of descriptors such as dipole-dipole energy, the energy of the lowest unoccupied molecular orbital (LUMO), and van der Waals volume in explaining their biological actions. researchgate.net

In the context of this compound analogues, QSAR models can quantify the impact of the chlorine atom at this specific position. The model might reveal that the electronegativity and size of the substituent at C-5 are critical for receptor binding. For example, a QSAR study on fluoroquinolone derivatives, where modifications were made at the C-5 position, successfully correlated structural changes with altered biological activity, demonstrating the utility of this approach. researchgate.net

The process involves several steps:

Data Set Collection: A series of this compound analogues with measured biological activities (e.g., IC₅₀ or Ki values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors representing different physicochemical properties is calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A successful QSAR model for this compound analogues could reveal, for example, that a combination of high lipophilicity, a specific charge distribution on the indole ring, and a defined molecular shape are required for optimal activity. Such insights are invaluable for the rational design of new derivatives with improved therapeutic potential.

Correlation between Structural Modifications and Receptor Binding Affinities

The affinity of a ligand for its receptor is highly sensitive to its chemical structure. For this compound analogues, specific structural modifications can lead to significant changes in binding affinity, providing valuable insights into the nature of the ligand-receptor interaction.

One of the most direct correlations is observed with substitutions on the indole ring itself. As previously discussed, the position of the chloro group is critical. Studies on synthetic cannabinoids demonstrated that moving the chlorine from position 7 (Ki = 0.77 nM) or 6 (Ki = 0.96 nM) to position 5 (Ki = 9.8 nM) resulted in a more than 10-fold decrease in binding affinity for the hCB1 receptor. mdpi.com This strongly suggests that the C5 position of the indole ring may be involved in a sterically or electronically sensitive interaction within the receptor's binding pocket. A bulky or electronegative atom like chlorine at this position appears to be detrimental to binding. unibo.itresearchgate.net

Furthermore, the nature of the side chains attached to the indole scaffold is a key determinant of affinity. For indole- and pyrrole-derived cannabinoids, the length of the alkyl side chain was directly related to receptor affinity and potency. researchgate.net Chains with four to six carbons produced optimal activity, while shorter chains resulted in inactive compounds. This indicates that the side chain likely interacts with a hydrophobic pocket in the receptor, and its length must be optimal to achieve a proper fit.

In another example, this compound itself has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor. nih.govnih.gov Radioligand binding studies showed that this compound caused a small (approximately twofold) increase in the binding affinity of the agonist 5-HT for the receptor, while having no effect on the affinity of an antagonist. nih.govnih.gov This demonstrates that even a seemingly simple modification—the addition of a chlorine atom to the indole C5 position—can subtly alter the receptor's conformation to favor agonist binding.

These examples collectively illustrate a clear correlation: specific structural attributes, from the precise position of a halogen on the indole ring to the length and shape of appended moieties, directly modulate the binding affinity of this compound analogues for their respective biological targets.

Table 2: Impact of Indole Linkage on HIV-1 gp41 Binding Affinity

Compound Linkage Description Binding Affinity (IC₅₀, µM)
6–6′ Compact Shape 0.8
5–6′ Extended Shape 2.5
6–5′ Extended Shape 3.0
5–5′ Most Extended Shape 3.2

Data adapted from SAR studies on bisindole inhibitors. Lower IC₅₀ values indicate stronger binding affinity. nih.gov

Design Principles for Optimized Bioactive Indole Derivatives

The accumulated knowledge from SAR, QSAR, and receptor binding studies provides a set of guiding principles for the rational design of optimized bioactive indole derivatives, including those based on the this compound scaffold. These principles aim to enhance potency, selectivity, and pharmacokinetic properties.

Strategic Halogenation: The position of halogen substitution is paramount. As shown in hCB1 receptor ligands, positions 2, 6, and 7 on the indole ring can be tolerant to chlorination, whereas positions 4 and 5 are sensitive and substitution there may decrease affinity. mdpi.com Therefore, a key design principle is to place halogens at positions that either enhance binding through specific interactions (like halogen bonds) or avoid sterically and electronically unfavorable clashes within the binding site. acs.org

Optimization of Side Chains: The length, branching, and functionality of side chains attached to the indole core are critical for tuning activity. For cannabinoid receptor ligands, an optimal alkyl chain length of 4-6 carbons was identified for maximal potency. researchgate.net The design process must involve systematically varying side chains to probe for optimal interactions with hydrophobic pockets or polar regions of the receptor.

Incorporation of Specific Pharmacophores: Bioactive indole derivatives are often designed as multi-target-directed ligands (MTDLs) by incorporating multiple pharmacophoric elements. For instance, in designing agents for Alzheimer's disease, an indole scaffold was combined with a propargylamine (B41283) moiety (a known MAO inhibitor) and a carbamate/urea group (a cholinesterase inhibitor) to create a single molecule with multiple activities. nih.gov This modular design approach allows for the combination of desired pharmacological properties.

Bioisosteric Replacement and Scaffold Hopping: To improve properties or explore new chemical space, parts of the indole molecule can be replaced with bioisosteres. For example, replacing a metabolically labile carbamate group with a more stable urea moiety was shown to improve chemical stability while retaining biological activity. nih.gov Similarly, the core indole ring itself could be replaced with related heterocycles like azaindoles or benzimidazoles to modulate activity and physicochemical properties.

By integrating these principles, medicinal chemists can move beyond simple trial-and-error and employ a more rational, structure-based approach to design novel this compound derivatives with optimized bioactivity for a desired therapeutic purpose. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Photophysical Properties of 5 Chloroindole

Room Temperature Fluorescence Quenching Characteristics

Research indicates that the fluorescence emission of 5-chloroindole (B142107) is notably quenched at room temperature when compared to that of indole (B1671886). This phenomenon has been observed in studies where this compound is embedded in poly(vinyl alcohol) (PVA) films. x-mol.netresearchgate.netresearchgate.netresearchgate.net The strong quenching of fluorescence suggests efficient non-radiative deactivation pathways from the singlet excited state in this compound. dntb.gov.ua

Enhanced Room Temperature Phosphorescence in Polymer Matrices

In contrast to its quenched fluorescence, this compound exhibits enhanced room temperature phosphorescence (RTP) when immobilized in polymer matrices such as PVA films. x-mol.netresearchgate.netresearchgate.net The phosphorescence of this compound in this environment has been reported to be approximately twice as strong as that of indole. x-mol.netresearchgate.netresearchgate.net The rigid environment provided by the polymer matrix plays a crucial role in enabling and enhancing this phosphorescence emission at room temperature by reducing non-radiative decay pathways from the triplet state.

Intersystem Crossing Rates and Triplet State Population Dynamics

The observed increase in phosphorescence intensity for this compound relative to indole is attributed to an increased rate of intersystem crossing (ISC). x-mol.netresearchgate.netresearchgate.netresearchgate.net Intersystem crossing is a non-radiative process where a molecule transitions from a singlet excited state to a triplet excited state. An enhanced ISC rate in this compound leads to a greater population of the triplet state, from which phosphorescence occurs. This increased ISC rate also contributes to the decrease in fluorescence intensity, as more molecules transition to the triplet state rather than returning to the ground state from the singlet state via fluorescence. dntb.gov.ua

Long-Wavelength Excitation for Triplet State Populating

Beyond traditional UV excitation which populates the singlet state followed by ISC to the triplet state, studies have shown that the triplet state of this compound can be effectively populated using much longer wavelengths of excitation, specifically in the blue region of the spectrum. x-mol.netresearchgate.netresearchgate.netresearchgate.net This direct excitation to the triplet state bypasses the singlet excited state. nih.gov This long-wavelength excitation results in high positive phosphorescence anisotropy, in contrast to the low or negative anisotropy observed with UV excitation. x-mol.netresearchgate.netresearchgate.netresearchgate.net This capability for direct triplet state excitation at longer wavelengths offers new avenues for triplet state spectroscopy and related investigations. x-mol.netresearchgate.netresearchgate.net

Emerging Non Biological Applications of 5 Chloroindole

Role as a Chemical Building Block in Organic Synthesis

5-Chloroindole (B142107) serves as a key building block for the synthesis of a wide range of more complex organic molecules. Its indole (B1671886) scaffold provides a fundamental structure that can be further elaborated through various chemical transformations. This makes it indispensable in the creation of diverse chemical structures for both research and industrial purposes. sunlight-adi.com The introduction of the chlorine atom at the 5-position influences the compound's reactivity and properties, enhancing its utility as an intermediate in organic synthesis. cymitquimica.com

For instance, this compound has been utilized in the synthesis of compounds such as 5-chloro-3-indole-N,N-dimethylglyoxalamide and 5-chloro-N,N-dimethyltryptamine. fishersci.co.ukchemdad.com It can also be synthesized from precursors like 3-chlorobenzaldehyde (B42229). fishersci.co.ukchemdad.comsigmaaldrich.com Another synthetic route involves the halogen-halogen exchange reaction from 5-bromoindole (B119039) using cuprous chloride. researchgate.net

Reagent in Diverse Organic Reactions

Beyond its role as a building block, this compound participates as a reagent in various organic reactions. Its reactivity allows it to undergo transformations such as oxidation, reduction, and substitution reactions. In substitution reactions, the chlorine atom can be replaced by other functional groups under appropriate conditions.

Specific examples of reactions involving this compound or its derivatives include nucleophilic substitution, addition reactions, and cyclization reactions. sunlight-adi.com These diverse reaction capabilities highlight its utility as a versatile reagent in the development of complex molecular architectures.

Potential in Materials Science and Industrial Applications (e.g., Dyes, Pigments)

This compound and its derivatives show potential in materials science and various industrial applications, notably in the production of dyes and pigments. sunlight-adi.comchemimpex.com The incorporation of the this compound structure can enhance the color properties of these materials. chemimpex.com This application is particularly relevant in sectors such as textiles, cosmetics, and printing. sunlight-adi.com

Research also explores the potential of indole derivatives, including those related to this compound, in the preparation of functional materials. ontosight.ai While specific detailed research findings on this compound's direct use in advanced materials like organic non-linear optical (NLO) materials or organic photovoltaics (OPV) were not extensively detailed in the search results, the broader category of indole derivatives is being investigated in these areas. ambeed.com

Applications in Advanced Photoluminescent Systems (e.g., Sensing, Anti-Counterfeiting)

Organic molecules exhibiting room temperature phosphorescence (RTP) are of significant interest for applications in sensing, anti-counterfeiting, and bioimaging. researchgate.netx-mol.net Indole and several substituted indoles, including this compound, have demonstrated RTP properties. researchgate.net

Research indicates that this compound can exhibit room temperature luminescence. mdpi.com Studies have shown that not only UV light but also longer wavelengths of excitation, such as in the blue region, can effectively populate the triplet state of this compound, resulting in phosphorescence emission. researchgate.net This direct excitation to the triplet state can lead to high positive phosphorescence anisotropy. researchgate.net

The ability of organic small molecules, including potentially this compound derivatives, to exhibit second-scale phosphorescence at room temperature makes them promising for applications requiring long-lived luminescence, such as advanced anti-counterfeiting technologies and chemical sensing. researchgate.netx-mol.net The use of organic molecules in RTP systems is being explored for physical/chemical sensing and information encryption and decryption. x-mol.netmdpi.commdpi.com

While the provided search results specifically mention indole-5-carboxamide exhibiting RTP when immobilized in a polymer film researchgate.netmdpi.com, and discuss the RTP of this compound researchgate.netresearchgate.netmdpi.com, the direct application of this compound itself in specific sensing or anti-counterfeiting systems was not detailed. However, its demonstrated RTP characteristics position it as a potential candidate for further investigation in these advanced photoluminescent applications.

Q & A

Basic Research Questions

Q. What are the established synthesis and characterization methods for 5-chloroindole, and how do they ensure purity and structural fidelity?

  • Methodological Answer : this compound is synthesized via nitration of indoline followed by chlorination, with purity confirmed by HPLC (>98%) and structural validation via 1^1H/13^13C NMR spectroscopy. For example, Suzuki coupling of this compound with phenylboronic acid yields derivatives like 5-phenylindole, requiring rigorous purification via column chromatography and mass spectrometry for verification . Known compounds must cross-reference spectral data with literature, while novel derivatives require elemental analysis (C, H, N) and X-ray crystallography for unambiguous confirmation .

Q. How does this compound function as a corrosion inhibitor, and what experimental models validate its efficacy?

  • Methodological Answer : Electrochemical impedance spectroscopy (EIS) and polarization curves in 1N sulfuric acid demonstrate this compound’s inhibition efficiency (~85% at 10 mM) by adsorbing onto steel surfaces, forming a protective film. Weight loss studies over 24 hours at 25°C correlate inhibition efficiency with concentration, validated via SEM imaging of treated vs. untreated surfaces .

Advanced Research Questions

Q. What experimental approaches elucidate this compound’s role as a positive allosteric modulator (PAM) of the 5-HT3_3 receptor, and how does its potency compare to other modulators?

  • Methodological Answer : Calcium imaging in HEK293 cells stably expressing h5-HT3_3A receptors reveals that this compound (EC50_{50} = 3.2 µM) enhances 5-HT-evoked intracellular calcium responses by ~200% at 10 µM. Single-channel electrophysiology shows increased open probability (from 0.15 to 0.42) and prolonged burst durations in the presence of this compound, confirming its PAM activity. Competitive radioligand binding assays (e.g., [3H][^3H]-granisetron displacement) demonstrate no direct agonist activity, supporting an allosteric mechanism .

Q. How can researchers resolve contradictions in pharmacological data, such as differential potency of this compound across species or receptor subtypes?

  • Methodological Answer : Cross-species comparisons (e.g., human vs. murine 5-HT3_3A receptors) using chimeric receptors and site-directed mutagenesis identify key residues (e.g., L293 in transmembrane domain 2) responsible for species-specific modulation. For conflicting efficacy data (e.g., partial vs. full agonism), operational model fitting of concentration-response curves distinguishes intrinsic activity (τ) from binding affinity (KA_A), clarifying mechanistic discrepancies .

Q. What in vitro and in vivo models validate this compound’s potential therapeutic applications, such as in bacterial inhibition or disease treatment?

  • Methodological Answer : In Paenibacillus larvae (honeybee pathogen) assays, this compound (50 µg/mL) inhibits spore germination by 90% via disruption of membrane integrity, confirmed by propidium iodide uptake. Larval survival studies show a 70% reduction in mortality when treated with this compound-laced diets. LC-MS quantifies residual compound persistence in hive wax (<0.1 ppm after 14 days), addressing environmental safety concerns .

Methodological Recommendations

  • Contradiction Analysis : Use isobolographic analysis to differentiate synergistic vs. additive effects in combination studies (e.g., this compound with orthosteric agonists) .
  • Data Reproducibility : Adhere to the ARRIVE guidelines for in vivo studies, reporting animal strain, dosing regimens, and statistical power calculations .
  • Ethical Compliance : For environmental toxicity assessments, follow OECD Test Guidelines (e.g., OECD 201 for algal growth inhibition) to standardize ecotoxicological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.